cIAP1 Ligand-Linker Conjugates 3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

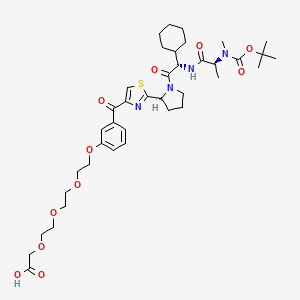

分子式 |

C39H56N4O11S |

|---|---|

分子量 |

788.9 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C39H56N4O11S/c1-26(42(5)38(49)54-39(2,3)4)35(47)41-33(27-11-7-6-8-12-27)37(48)43-16-10-15-31(43)36-40-30(25-55-36)34(46)28-13-9-14-29(23-28)53-22-21-51-18-17-50-19-20-52-24-32(44)45/h9,13-14,23,25-27,31,33H,6-8,10-12,15-22,24H2,1-5H3,(H,41,47)(H,44,45)/t26-,31-,33-/m0/s1 |

InChI 键 |

WAPVQKADLXUREQ-CTVJOPNHSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C |

规范 SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cIAP1-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the target protein. This is achieved through a heterobifunctional molecule composed of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the cell's natural disposal system, the 26S proteasome.[]

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the IAP family of proteins that functions as an E3 ubiquitin ligase.[2] Its recruitment by PROTACs, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers a distinct and effective strategy for targeted protein degradation.[2] A unique feature of many cIAP1-based degraders is their ability to induce the degradation of both the target protein and cIAP1 itself, which can lead to synergistic therapeutic effects, particularly in oncology.[2]

This technical guide provides a comprehensive overview of cIAP1-based PROTACs, including their mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

cIAP1-based PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and the cIAP1 E3 ligase, forming a ternary POI-PROTAC-cIAP1 complex.[3]

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with cIAP1. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[4] cIAP1-based degraders have been shown to induce the formation of branched ubiquitin chains (K48/K63 and K11/K48), which are potent signals for proteasomal degradation.[4]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

-

Catalytic Cycle and Self-Degradation: The PROTAC molecule is released after inducing ubiquitination and can go on to target another POI molecule, acting catalytically.[2] Notably, many cIAP1-recruiting PROTACs also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[2]

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following tables summarize the reported quantitative data for various cIAP1-based PROTACs targeting different proteins of interest.

| Target Protein | PROTAC/SNIPER | Cell Line | DC50 | Dmax | Reference |

| BTK | SNIPER-12 | THP-1 | 182 ± 57 nM | Not Reported | [5] |

| NC-1 | Mino | 2.2 nM | 97% | [6] | |

| IR-1 | Mino | <10 nM | ~90% | [6] | |

| IR-2 | Mino | <10 nM | ~90% | [6] | |

| RC-3 | Mino | <10 nM | ~90% | [6] | |

| BCR-ABL | SNIPER-5 | K562 | ~100 nM (optimal) | Not Reported | [5] |

| RIPK2 | PROTAC 2 | THP-1 | Potent (not specified) | Not Reported | [7] |

| Compound 20 | Not Specified | Potent (not specified) | Not Reported | [8] | |

| BRD4 | PROTAC 13 | Not Specified | 100 nM (marked decrease) | Not Reported | [9] |

| PROTAC 14 | Not Specified | 100 nM (marked decrease) | Not Reported | [9] |

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of cIAP1-based PROTACs, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of cIAP1-based PROTACs.

Western Blot for Determination of DC50 and Dmax

This protocol is fundamental for quantifying the degradation of the target protein and cIAP1.

Materials:

-

Cell culture reagents and appropriate cancer cell lines (e.g., THP-1 for BTK, K562 for BCR-ABL).

-

cIAP1-based PROTAC of interest.

-

Vehicle control (e.g., DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate and imaging system.

Methodology:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein, cIAP1, and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein and cIAP1 band intensities to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the POI-PROTAC-cIAP1 ternary complex.

Materials:

-

Treated cell lysates (as prepared for Western blotting).

-

Antibody against the target protein or cIAP1 for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., Laemmli sample buffer).

Methodology:

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-cIAP1) overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling. Analyze the eluates by Western blotting using antibodies against the POI and cIAP1. The presence of the POI in the cIAP1 immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Ubiquitination Assay

This assay demonstrates that the PROTAC induces the ubiquitination of the target protein.

Materials:

-

Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Denaturing lysis buffer (containing SDS).

-

Antibody against the target protein for immunoprecipitation.

-

Antibody against ubiquitin for Western blotting.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor. Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.

-

Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein as described in the co-immunoprecipitation protocol.

-

Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear of ubiquitinated protein in the PROTAC-treated samples indicates induced ubiquitination of the target.

Conclusion

cIAP1-based PROTACs represent a powerful and versatile platform for targeted protein degradation. Their unique ability to often induce the degradation of both the target protein and the cIAP1 E3 ligase itself presents a compelling therapeutic strategy, particularly in the context of cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to design, characterize, and advance novel cIAP1-based degraders. As our understanding of the intricacies of the ubiquitin-proteasome system and ternary complex formation continues to grow, so too will the potential for developing highly potent and selective cIAP1-recruiting PROTACs for a wide range of diseases.

References

- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of cIAP1 in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the IAP family, is a pivotal E3 ubiquitin ligase that functions as a critical node in the regulation of cellular signaling pathways, particularly those governing inflammation, immunity, and cell survival. Through its E3 ligase activity, cIAP1 orchestrates the ubiquitination of key signaling molecules, thereby controlling their stability, activity, and interaction networks. This guide provides an in-depth examination of cIAP1's role within the ubiquitin-proteasome system, detailing its mechanism of action, its function in critical signaling cascades like the TNF-α pathway, its key substrates, and its emergence as a significant target for therapeutic intervention. Detailed experimental protocols and quantitative data on inhibitor binding are provided to support further research and drug development efforts.

Introduction: cIAP1 as a RING E3 Ubiquitin Ligase

Cellular IAP1 (also known as BIRC2) is a multifaceted protein characterized by several key domains that dictate its function. Like other members of the IAP family, it contains Baculoviral IAP Repeat (BIR) domains, which are crucial for protein-protein interactions. Critically, cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers its E3 ubiquitin ligase activity[1][2]. This RING domain does not form a thioester intermediate with ubiquitin itself but rather functions as a scaffold, binding both the ubiquitin-charged E2 conjugating enzyme and the substrate, facilitating the direct transfer of ubiquitin to a lysine (B10760008) residue on the target protein[3].

The E3 ligase activity of cIAP1 is essential for its function in regulating signaling pathways. cIAP1 can assemble various types of ubiquitin chains, including K11, K48, and K63-linked chains, on its substrates[3][4]. K48-linked polyubiquitination typically targets proteins for degradation by the 26S proteasome, while K63-linked chains often serve non-degradative roles, such as scaffolding for the assembly of signaling complexes[1].

Figure 1: Domain architecture of cIAP1 and its key interaction partners.

The Role of cIAP1 in TNF Receptor Superfamily Signaling

cIAP1 is a master regulator of signaling pathways initiated by the Tumor Necrosis Factor (TNF) receptor superfamily, which are crucial for inflammation and immunity[5][6]. Its role is best exemplified in the context of TNF receptor 1 (TNFR1) signaling.

Canonical NF-κB Activation and Cell Survival

Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TRADD, TRAF2, and Receptor-Interacting Protein Kinase 1 (RIPK1)[7]. TRAF2 is responsible for recruiting cIAP1 to this complex[[“]][9]. Within Complex I, cIAP1 acts as the primary E3 ligase, catalyzing the K63-linked polyubiquitination of RIPK1 and other components[10][11]. These K63 ubiquitin chains serve as a scaffold to recruit downstream kinase complexes, including the IKK complex (IKKα/β/γ) and the TAK1 complex[1]. This assembly leads to the phosphorylation and subsequent proteasomal degradation of IκBα, liberating the NF-κB transcription factor (p50/p65) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes[[“]][11]. By promoting the formation of this pro-survival signaling platform, cIAP1 actively suppresses TNF-induced cell death[1].

Regulation of Apoptosis and Necroptosis

In the absence or inhibition of cIAP1, the signaling outcome of TNFR1 stimulation shifts dramatically from survival to cell death. Without cIAP1-mediated ubiquitination, RIPK1 is not retained in the pro-survival Complex I[10]. This leads to the formation of a secondary, cytosolic death-inducing complex.

-

Apoptosis (Complex IIa): This complex consists of FADD, pro-caspase-8, and de-ubiquitinated RIPK1. The proximity of pro-caspase-8 molecules facilitates their auto-cleavage and activation, initiating the apoptotic cascade[1].

-

Necroptosis (Complex IIb or Necrosome): If caspase-8 activity is inhibited (e.g., by viral inhibitors or certain cellular conditions), RIPK1 can interact with RIPK3 via their RHIM domains to form the necrosome[9][12]. This leads to the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, where it disrupts membrane integrity, causing lytic cell death known as necroptosis[12].

Therefore, the E3 ligase activity of cIAP1 is a critical checkpoint that determines the cellular response to TNF-α, steering the outcome away from apoptosis and necroptosis and towards NF-κB-mediated survival[9][13].

Figure 2: cIAP1's role as a switch between survival and death in TNFR1 signaling.

Negative Regulation of the Non-Canonical NF-κB Pathway

In addition to its role in the canonical pathway, cIAP1 is a crucial negative regulator of the non-canonical NF-κB pathway[[“]][14]. In resting cells, cIAP1 is part of a complex with TRAF2 and TRAF3 that constantly targets the NF-κB-inducing kinase (NIK) for K48-linked ubiquitination and proteasomal degradation[1][15]. This keeps NIK levels extremely low, thereby preventing activation of the non-canonical pathway.

Upon stimulation of certain TNF superfamily receptors (like BAFF-R or CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3. This dismantles the NIK-degradation complex, allowing NIK to accumulate, phosphorylate IKKα, and trigger the processing of p100 to p52, which then forms active NF-κB heterodimers (e.g., p52/RelB) to regulate gene expression, particularly in B-cell development and lymphoid organogenesis[14][15].

Key Substrates of cIAP1

cIAP1's regulatory functions are mediated through the ubiquitination of a range of substrates.

-

RIPK1: As described above, K63-linked ubiquitination of RIPK1 is a cornerstone of pro-survival signaling in the TNF pathway[10][11].

-

NIK (NF-κB-inducing kinase): Constitutive K48-linked ubiquitination and degradation of NIK by cIAP1 keeps the non-canonical NF-κB pathway switched off in unstimulated cells[1][15].

-

Caspases: While XIAP is a potent direct inhibitor of caspases, cIAP1 does not significantly inhibit their proteolytic activity[5][16]. However, cIAP1 can bind to and ubiquitinate processed, active forms of caspase-3 and caspase-7, which can lead to their degradation by the proteasome[16][17][18]. This represents a secondary mechanism for suppressing apoptosis.

-

TRAF proteins: cIAP1 can ubiquitinate TRAF2 and TRAF3, regulating their stability and function within signaling complexes[3][7].

-

cIAP1 (Autoubiquitination): cIAP1 can ubiquitinate itself, which is a key mechanism for its own degradation. This process is dramatically enhanced by SMAC mimetics[2].

Quantitative Data: cIAP1 Inhibitor Affinities

The development of small molecules that mimic the endogenous IAP antagonist SMAC/DIABLO has been a major focus in cancer drug development. These SMAC mimetics bind to the BIR domains of IAPs, primarily targeting cIAP1, cIAP2, and XIAP. Binding of a SMAC mimetic to the BIR3 domain of cIAP1 induces a conformational change that promotes its dimerization and potent activation of its E3 ligase activity, leading to rapid autoubiquitination and proteasomal degradation[2]. This degradation of cIAP1 sensitizes cancer cells to apoptosis, particularly in the presence of TNF-α. The binding affinities (Ki or Kd) of these compounds are critical determinants of their potency.

| Compound (SMAC Mimetic) | Target IAP | Binding Affinity (Ki/Kd, nM) | Reference |

| Birinapant (TL32711) | cIAP1 | <1 | [4] |

| cIAP2 | 5 | [4] | |

| XIAP | 41 | [4] | |

| LCL161 | cIAP1 | High Affinity (Specific Ki not published) | [4] |

| cIAP2 | High Affinity (Specific Ki not published) | [4] | |

| XIAP | Moderate Affinity | [4] | |

| GDC-0152 | cIAP1 | <60 | [4] |

| cIAP2 | <60 | [4] | |

| XIAP | <60 | [4] | |

| Debio 1143 (AT-406) | cIAP1 | 1.9 | [4] |

| cIAP2 | 5.1 | [4] | |

| XIAP | 66.4 | [4] | |

| Compound 1 | cIAP1 BIR3 | 2.5 | [5] |

| cIAP2 BIR3 | 4.5 | [5] | |

| XIAP BIR3 | 156 | [5] | |

| Compound 5 (SM-1295) | cIAP1 BIR3 | <10 | [5] |

| cIAP2 BIR3 | <10 | [5] | |

| XIAP BIR3 | >9000 (>9µM) | [5] |

Experimental Protocols

In Vitro Ubiquitination Assay for cIAP1 Activity

This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the E3 ligase activity of cIAP1 on a specific substrate.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Ubiquitin

-

Recombinant, purified cIAP1 (full-length or active fragment)

-

Recombinant substrate protein (e.g., RIPK1, NIK, or Caspase-7)

-

ATP solution (100 mM)

-

Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)

-

SDS-PAGE loading buffer

-

Purified water

Protocol:

-

Prepare a master mix of reaction components to ensure consistency. For a typical 25 µL reaction, combine the following on ice:

-

5 µL of 5x Reaction Buffer

-

100-200 nM E1 enzyme

-

0.5-2 µM E2 enzyme

-

5-10 µM Ubiquitin

-

2-5 mM ATP

-

1-2 µg of substrate protein

-

Purified water to a volume of 20 µL.

-

-

Aliquot 20 µL of the master mix into separate reaction tubes.

-

Initiate the reaction by adding 5 µL of purified cIAP1 (e.g., at a final concentration of 100-500 nM) to the reaction tubes. For a negative control, add 5 µL of buffer instead of cIAP1.

-

Incubate the reactions at 30-37°C for 60-90 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting.

-

Probe the Western blot with an antibody specific to the substrate. A ladder of higher molecular weight bands or a high molecular weight smear above the unmodified substrate band indicates successful ubiquitination.

Figure 3: Workflow for an in vitro cIAP1 ubiquitination assay.

Immunoprecipitation (IP) of Ubiquitinated Proteins from Cell Lysates

This protocol is used to isolate a specific protein from a complex cell lysate to determine if it has been ubiquitinated in vivo.

Materials:

-

Cultured cells (treated with experimental conditions, e.g., TNF-α stimulation, SMAC mimetic)

-

Proteasome inhibitor (e.g., MG132)

-

Ice-cold PBS

-

IP Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide, NEM).

-

Antibody specific to the protein of interest for IP.

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash Buffer (e.g., IP Lysis Buffer or a less stringent buffer like TBS-T).

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

-

Antibody specific to Ubiquitin for Western blotting.

Protocol:

-

Cell Lysis:

-

Treat cells with desired stimuli. It is often beneficial to pre-treat with a proteasome inhibitor like MG132 for 2-4 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Wash cells with ice-cold PBS and lyse them in ice-cold IP Lysis Buffer containing protease and DUB inhibitors.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Incubate 500 µg to 1 mg of total protein lysate with 1-5 µg of the primary antibody specific to your target protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. This step is critical to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the protein-antibody-bead complexes by resuspending the beads in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Pellet the beads, and collect the supernatant.

-

Analyze the eluate by SDS-PAGE and Western blot using an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated protein.

-

cIAP1 in Drug Development

The crucial role of cIAP1 in suppressing apoptosis, particularly in the context of TNF-α signaling, has made it an attractive target for cancer therapy. Many cancer cells exhibit an addiction to pro-survival NF-κB signaling and overexpress IAPs, making them resistant to apoptosis.

SMAC mimetics were developed to counteract this by inducing the rapid degradation of cIAP1. This has two major therapeutic consequences:

-

Inhibition of Pro-Survival Signaling: Degradation of cIAP1 blocks canonical NF-κB activation, removing a key survival signal for cancer cells.

-

Sensitization to Apoptosis: Removal of cIAP1 primes cells for TNF-α-induced apoptosis. Many SMAC mimetics are being investigated in clinical trials, often in combination with other agents (chemotherapy, immunotherapy) that can induce an inflammatory, TNF-α-rich tumor microenvironment.

Conclusion

cIAP1 is a master regulator within the ubiquitin-proteasome pathway, wielding its E3 ligase activity to control the fate of key signaling proteins. Its central role in the TNF-α pathway places it at the crossroads of cell survival, apoptosis, and necroptosis. By ubiquitinating substrates like RIPK1 and NIK, cIAP1 orchestrates the complex signaling networks that govern inflammation and immunity. The profound consequences of its inhibition, leading to the degradation of cIAP1 and sensitization of cells to apoptosis, have firmly established it as a high-value target for the development of novel anti-cancer therapeutics. A thorough understanding of its biochemical mechanisms and cellular functions, supported by the robust experimental approaches detailed herein, is essential for continued progress in this promising field.

References

- 1. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In TNF-stimulated Cells, RIPK1 Promotes Cell Survival by Stabilizing TRAF2 and cIAP1, which Limits Induction of Non-canonical NF-κB and Activation of Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. IAPs: Guardians of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Rates of Ubiquitin Chain Formation as a Functional Readout of Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 14. Nuclear factor-κB-inducing kinase (NIK) contains an amino-terminal inhibitor of apoptosis (IAP)-binding motif (IBM) that potentiates NIK degradation by cellular IAP1 (c-IAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TACI induces cIAP1-mediated ubiquitination of NIK by TRAF2 and TANK to limit non-canonical NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates, a class of heterobifunctional molecules designed for targeted protein degradation. These molecules, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), function by recruiting the E3 ubiquitin ligase cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[][2][3] This technology offers a powerful strategy for eliminating disease-causing proteins that have been traditionally difficult to target with conventional inhibitors.

Core Concepts in cIAP1-Mediated Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) and SNIPERs are bifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[][2] In the case of cIAP1-targeting degraders, the E3 ligase ligand is designed to bind to cIAP1. Upon simultaneous binding of the degrader to both the POI and cIAP1, a ternary complex is formed. This proximity induces cIAP1 to catalyze the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the degrader molecule can be recycled to induce the degradation of another POI molecule.[4]

A noteworthy characteristic of some cIAP1-based degraders is their ability to induce the auto-ubiquitination and degradation of cIAP1 itself, which can be a crucial consideration in their therapeutic application.[3][4]

Quantitative Analysis of cIAP1-Based Degraders

The efficacy of cIAP1 ligand-linker conjugates is typically assessed by their ability to induce the degradation of the target protein. Key quantitative parameters include the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data for representative cIAP1-based degraders from published literature.

| Degrader Name | Target Protein | cIAP1 Ligand | Target Ligand | Linker Type | DC50 | Dmax | Cell Line | Treatment Time | Reference |

| SNIPER-21 | CRABP-II | Bestatin (B1682670) derivative | All-trans retinoic acid (ATRA) | Not specified | ~1 µM | Not specified | HT1080 | Not specified | [4] |

| SNIPER-7 | BRD4 | LCL-161 derivative | (+)-JQ1 | Not specified | ~0.1 µM | >77% | MM.1S | 6 hours | [4] |

| SNIPER-19 | CDK4/6 | IAP ligand | Palbociclib | Not specified | <0.1 µM | >77% | MM.1S | Not specified | [4] |

| SNIPER-20 | CDK4/6 | IAP ligand | Palbociclib | Not specified | <0.1 µM | >77% | MM.1S | Not specified | [4] |

| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | (+)-JQ1 | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |

| HAB-5A | cIAP1 | Bestatin/Actinonin (B1664364) hybrid | - | Not specified | IC50 = 0.53 µM | Not specified | Not specified | Not specified | [6][7] |

Experimental Protocols

Western Blot for Quantifying Protein Degradation

This protocol outlines the essential steps for evaluating the degradation of a target protein induced by a cIAP1 ligand-linker conjugate.

Materials:

-

Cell culture reagents

-

cIAP1-based degrader compound and vehicle control (e.g., DMSO)

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the cIAP1-based degrader or a vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).[8]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[8] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[8]

-

SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein and the loading control.[9] Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[8] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[8]

Visualizing Key Processes and Relationships

To better understand the mechanisms and workflows involved in the study of cIAP1 ligand-linker conjugates, the following diagrams have been generated using the DOT language.

References

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

cIAP1 as an E3 Ligase for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The choice of E3 ubiquitin ligase is a critical determinant of a PROTAC's success. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant attention as a versatile and effective E3 ligase for PROTAC development. This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing cIAP1 in the design and development of novel degraders. We delve into the mechanism of action, advantages and limitations, and provide a summary of quantitative data for reported cIAP1-based PROTACs. Furthermore, this guide offers detailed experimental protocols for key assays and visualizes complex biological processes through signaling pathway and workflow diagrams.

Introduction to cIAP1 in Targeted Protein Degradation

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the IAP family of proteins, which are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains.[1] Functioning as a RING E3 ubiquitin ligase, cIAP1 plays a crucial role in regulating apoptosis and immune signaling pathways, primarily through the ubiquitination of its target proteins.[1][2] In the context of PROTACs, cIAP1 is recruited to a protein of interest (POI) by a heterobifunctional molecule, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3] PROTACs that utilize cIAP1 are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[4][5]

Mechanism of Action

The fundamental principle of a cIAP1-based PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a molecular bridge, bringing cIAP1 into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase activity of cIAP1.[3] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A unique feature of many cIAP1-recruiting PROTACs is their ability to induce the auto-ubiquitination and degradation of cIAP1 itself, a phenomenon that can contribute to the overall therapeutic effect.[1][6]

dot

Caption: Mechanism of cIAP1-based PROTACs.

Advantages of Recruiting cIAP1

The utilization of cIAP1 as the E3 ligase in PROTAC design offers several distinct advantages:

-

Dual Degradation: Many cIAP1-based PROTACs not only degrade the target protein but also induce the degradation of cIAP1 itself.[1] This can be particularly advantageous in oncology, as cIAP1 is often overexpressed in cancer cells and contributes to therapeutic resistance.[2]

-

Broad Applicability: cIAP1 is expressed in a wide range of tissues and cell types, making it a versatile E3 ligase for targeting proteins in various disease contexts.

-

Potent Degradation: cIAP1-based PROTACs have demonstrated the ability to induce potent and efficient degradation of their target proteins, often at nanomolar concentrations.[3]

-

Overcoming Resistance: By degrading the target protein rather than simply inhibiting it, PROTACs can overcome resistance mechanisms associated with target protein mutations or overexpression.

Limitations and Considerations

Despite its advantages, there are some limitations to consider when developing cIAP1-based PROTACs:

-

Potential for Off-Target Effects: As with any therapeutic modality, there is a potential for off-target effects. Careful design and rigorous testing are necessary to ensure the selectivity of the PROTAC.

-

Complex Biology: The dual degradation of the target and cIAP1 can lead to complex biological consequences that require thorough investigation.

-

Pharmacokinetic Properties: The physicochemical properties of PROTACs, which are typically larger molecules, can present challenges in terms of cell permeability and oral bioavailability.

Quantitative Data for cIAP1-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes publicly available data for several cIAP1-based PROTACs, also known as SNIPERs.

| PROTAC Name/Identifier | Target Protein | cIAP1 Ligand | Cell Line | DC50 | Dmax | Treatment Time (h) | Reference |

| SNIPER(ABL)-019 | BCR-ABL | MV1 | K562 | 0.3 µM | Not Reported | Not Reported | [4] |

| SNIPER(ER)-87 | ERα | LCL161 derivative | Not Reported | 0.097 µM | Not Reported | Not Reported | [4] |

| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | Not Reported | Not Reported | Not Reported | Not Reported | [6] |

| PROTAC RAR Degrader-1 | RARα | Bestatin derivative | HT1080 | Not Reported | Not Reported | Not Reported | [4] |

| A1874 | BRD4 | LCL161 derivative | 22Rv1 | 1.8 nM | >95% | 24 | Not Publicly Available |

| Compound 7 | HDAC1/3 | Benzamide | HCT116 | 0.91 µM (HDAC1), 0.64 µM (HDAC3) | Not Reported | 24 | [7] |

| Compound 9 | HDAC1/3 | Benzamide | HCT116 | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | Not Reported | 24 | [7] |

| NC-1 | BTK | Ibrutinib derivative | Mino | 2.2 nM | 97% | 24 | [8] |

Note: This table is not exhaustive and represents a selection of publicly available data. "Not Reported" indicates that the specific value was not found in the cited literature.

Experimental Protocols

The successful development of cIAP1-based PROTACs relies on a suite of robust experimental assays to characterize their activity and mechanism of action. Below are detailed protocols for essential experiments.

Western Blotting for cIAP1 and Target Protein Degradation

This protocol is used to quantify the degradation of cIAP1 and the target protein following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[9][10][11]

Cell Viability Assay (MTT Assay)

This assay measures the effect of PROTAC treatment on cell viability and proliferation.

Materials:

-

Cells and culture medium

-

PROTAC compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[12][13][14][15][16]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the cIAP1-PROTAC-target protein ternary complex.

Materials:

-

Cells treated with PROTAC or vehicle

-

Co-IP lysis buffer

-

Antibody against the target protein or cIAP1

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to either the target protein or cIAP1 to capture the protein and its binding partners.

-

Complex Capture: Add protein A/G beads to the lysate to bind the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the captured protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein, cIAP1, and other potential components of the complex to confirm the presence of all three components in the immunoprecipitated sample.[17][18][19][20]

Visualizing the Landscape: Signaling Pathways and Workflows

Understanding the broader cellular context and the experimental process is crucial for successful PROTAC development. The following diagrams, generated using Graphviz, illustrate key concepts.

dot

Caption: cIAP1's role in NF-κB signaling.

dot

Caption: Workflow for cIAP1 PROTAC development.

Future Perspectives and Conclusion

The field of targeted protein degradation is rapidly evolving, and the use of cIAP1 as an E3 ligase for PROTAC development continues to be an area of active research. Future efforts will likely focus on the discovery of novel cIAP1 ligands to expand the repertoire of degradable targets and to fine-tune the selectivity and potency of PROTACs. A deeper understanding of the structural biology of cIAP1-PROTAC-target ternary complexes will further enable rational design and optimization.[21][22][23][24] Moreover, exploring the diverse ubiquitin chain topologies assembled by cIAP1, which can include branched K11/K48 and K48/K63 chains, may unveil new mechanisms to control protein fate.[25][26][27][28]

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. origene.com [origene.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. assaygenie.com [assaygenie.com]

- 18. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) | PLOS One [journals.plos.org]

- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugate 3: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of cIAP1 Ligand-Linker Conjugate 3, a crucial component in the development of novel therapeutics based on targeted protein degradation. This document details its role in the formation of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), the underlying biological pathways, and the experimental protocols for its characterization.

Introduction to cIAP1 and Targeted Protein Degradation

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, particularly those involved in inflammation and cell survival.[1] As an E3 ubiquitin ligase, cIAP1 plays a pivotal role in the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading proteins.[2] The ability to harness the UPS to eliminate disease-causing proteins has led to the development of innovative therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs) and SNIPERs.[3]

SNIPERs are heterobifunctional molecules designed to recruit an E3 ligase, such as cIAP1, to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[3] These molecules typically consist of three components: a ligand that binds to the POI, a ligand that binds to the E3 ligase, and a chemical linker that connects the two. cIAP1 Ligand-Linker Conjugate 3 serves as a prefabricated building block containing the cIAP1 ligand and a linker with a reactive terminus, ready for conjugation to a POI ligand.

Chemical Structure and Properties of cIAP1 Ligand-Linker Conjugate 3

cIAP1 Ligand-Linker Conjugate 3, also identified as E3 ligase Ligand-Linker Conjugate 40, is a chemical entity that incorporates a high-affinity ligand for cIAP1 attached to a flexible linker.[4] This design facilitates the recruitment of cIAP1 to a target protein when the conjugate is incorporated into a SNIPER molecule.

| Property | Value | Reference |

| Synonyms | E3 ligase Ligand-Linker Conjugates 40 | [4] |

| CAS Number | 2222354-20-1 | [4] |

| Molecular Formula | C31H46N4O7S | [4] |

| Molecular Weight | 618.79 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: The SNIPER Approach

The fundamental principle of a SNIPER molecule is to induce proximity between cIAP1 and a target protein, thereby hijacking the E3 ligase activity of cIAP1 to degrade the target. The process can be broken down into the following key steps:

-

Ternary Complex Formation: The SNIPER molecule, containing the cIAP1 Ligand-Linker Conjugate 3 moiety, simultaneously binds to cIAP1 and the protein of interest, forming a ternary complex.

-

Ubiquitination: Within the proximity of the ternary complex, cIAP1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

Interestingly, the binding of the IAP antagonist portion of the SNIPER to cIAP1 can also trigger the autoubiquitination and degradation of cIAP1 itself.[1]

Below is a diagram illustrating the general workflow of SNIPER-mediated protein degradation.

Caption: Workflow of SNIPER-mediated protein degradation.

Application in the Development of a BCR-ABL Degrader

A practical application of cIAP1 Ligand-Linker Conjugate 3 is in the construction of SNIPER(ABL)-033, a degrader of the oncoprotein BCR-ABL.[2] BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). SNIPER(ABL)-033 is synthesized by conjugating the ABL kinase inhibitor HG-7-85-01 to cIAP1 Ligand-Linker Conjugate 3.[2]

| SNIPER Molecule | Target Protein | cIAP1 Ligand-Linker Conjugate | POI Ligand | DC50 | Reference |

| SNIPER(ABL)-033 | BCR-ABL | cIAP1 Ligand-Linker Conjugate 3 | HG-7-85-01 | 0.3 µM | [2] |

The degradation of BCR-ABL by SNIPER(ABL)-033 demonstrates the utility of cIAP1 Ligand-Linker Conjugate 3 as a versatile tool for creating potent and specific protein degraders.

cIAP1 Signaling Pathway

cIAP1 is a central node in signaling pathways that control inflammation, immunity, and cell death. It is a key component of the tumor necrosis factor (TNF) receptor signaling complex. In this pathway, cIAP1 ubiquitinates RIPK1, which serves as a scaffold to recruit other signaling molecules, ultimately leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation. By targeting cIAP1, SNIPER molecules can modulate these critical cellular processes.

The following diagram illustrates a simplified cIAP1 signaling pathway.

Caption: Simplified cIAP1 signaling pathway.

Experimental Protocols

General Synthesis of a SNIPER Molecule using cIAP1 Ligand-Linker Conjugate 3

The synthesis of a SNIPER molecule using cIAP1 Ligand-Linker Conjugate 3 typically involves a standard coupling reaction between the terminal reactive group of the linker and a suitable functional group on the POI ligand. The specific protocol would be dependent on the nature of the POI ligand and the linker's terminal group (e.g., a carboxylic acid for amide bond formation or an amine for coupling to an activated ester). A general workflow is presented below.

Caption: General workflow for SNIPER synthesis.

Western Blot Protocol for Assessing Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of a target protein following treatment with a SNIPER molecule.

Materials:

-

Cell line expressing the protein of interest

-

SNIPER compound (e.g., SNIPER(ABL)-033) dissolved in a suitable solvent (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of degradation against the logarithm of the SNIPER concentration.

-

Conclusion

cIAP1 Ligand-Linker Conjugate 3 is a valuable chemical tool for researchers in the field of targeted protein degradation. Its pre-packaged nature, combining a potent cIAP1 ligand with a versatile linker, streamlines the synthesis of SNIPER molecules. As demonstrated by its incorporation into the BCR-ABL degrader SNIPER(ABL)-033, this conjugate enables the development of effective therapeutics for diseases driven by aberrant protein expression. A thorough understanding of its chemical properties, mechanism of action, and the associated biological pathways is essential for its successful application in drug discovery and chemical biology.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to cIAP1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a pivotal regulator of cell death and survival pathways, making it a compelling therapeutic target, particularly in oncology. As an E3 ubiquitin ligase, cIAP1 is instrumental in the regulation of apoptosis and the NF-κB signaling pathway. Unlike traditional inhibitors that merely block protein function, the development of cIAP1 degraders, primarily through technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent therapeutic strategy. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to induce the targeted degradation of cIAP1, thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive exploration of the therapeutic potential of cIAP1 degraders, detailing their mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

cIAP1 degraders are a class of molecules, including PROTACs and SMAC mimetics, designed to induce the degradation of cIAP1. PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) in the context of IAP-targeting, are chimeric molecules with two key components: a ligand that binds to cIAP1 and another that recruits an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with cIAP1, leading to its ubiquitination and subsequent degradation by the proteasome.

SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are another class of cIAP1 degraders. They mimic the endogenous IAP antagonist SMAC/DIABLO, binding to the BIR domains of cIAP1 and inducing a conformational change that triggers its auto-ubiquitination and proteasomal degradation. This degradation of cIAP1 removes its inhibitory effects on apoptosis and activates the non-canonical NF-κB pathway, contributing to their anti-tumor activity.

Signaling Pathways Modulated by cIAP1 Degraders

The therapeutic efficacy of cIAP1 degraders stems from their ability to modulate critical signaling pathways, primarily the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

cIAP1 is a key regulator of both the canonical and non-canonical NF-κB pathways. In the canonical pathway, cIAP1 promotes the K63-linked polyubiquitination of RIP1, a crucial step for the activation of the IKK complex and subsequent NF-κB activation. Conversely, in the non-canonical pathway, cIAP1, as part of a complex with TRAF2 and TRAF3, mediates the ubiquitination and degradation of NIK (NF-κB-inducing kinase), thereby suppressing this pathway.[1][2]

Degradation of cIAP1 leads to the stabilization and accumulation of NIK, resulting in the activation of the non-canonical NF-κB pathway.[3] This can have context-dependent effects, in some cases promoting tumor cell death through immune-mediated mechanisms.

Apoptosis Pathway

cIAP1 inhibits apoptosis through multiple mechanisms. It can directly bind to and inhibit caspases, the key executioners of apoptosis.[3] Furthermore, cIAP1's E3 ligase activity is crucial for the ubiquitination and degradation of pro-apoptotic proteins. By degrading cIAP1, its inhibitory effects on the apoptotic machinery are lifted, sensitizing cancer cells to apoptotic stimuli.[3] For instance, the degradation of cIAP1 can lead to the stabilization of pro-apoptotic proteins and the activation of caspase cascades, ultimately resulting in programmed cell death.

Quantitative Data on cIAP1 Degraders

The potency of cIAP1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize key quantitative data for representative cIAP1-targeting PROTACs/SNIPERs and SMAC mimetics from preclinical studies.

Table 1: In Vitro Activity of cIAP1-Targeting PROTACs/SNIPERs

| Compound | Target Protein(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| SNIPER-7 | BRD4, cIAP1, XIAP | HeLa | ~100 (for BRD4) | >90 (for BRD4) | 6 | [4] |

| SNIPER-8 | BRD4, cIAP1, XIAP | HeLa | ~100 (for BRD4) | >90 (for BRD4) | 6 | [4] |

| SNIPER-12 | BTK | THP-1 | 182 ± 57 | Not Reported | Not Reported | [4] |

| SNIPER-5 | BCR-ABL, cIAP1, XIAP | K562 | ~100 (for BCR-ABL) | >90 (for BCR-ABL) | 24 | [4] |

Table 2: In Vitro Activity of SMAC Mimetics

| Compound | Target | Cell Line | IC₅₀ (nM) | Effect | Reference |

| LCL161 | cIAP1/2 | Various | Varies | Induces cIAP1 degradation | [5] |

| Birinapant | cIAP1/2, XIAP | Various | Varies | Induces cIAP1 degradation | [5] |

| Compound 5 | cIAP1/2 | MDA-MB-231 | <10 (Ki for cIAP1) | Induces apoptosis at 100-300 nM | [6] |

| Compound 7 | cIAP1/2 | MDA-MB-231 | >3000 (Ki for XIAP) | Induces apoptosis at 300-1000 nM | [6] |

Experimental Protocols

Accurate assessment of the efficacy of cIAP1 degraders requires robust experimental methodologies. The following sections provide detailed protocols for key in vitro and in vivo assays.

Protocol 1: Western Blotting for cIAP1 Degradation

This protocol details the detection and quantification of cIAP1 protein levels following treatment with a degrader.

Materials:

-

Cancer cell line of interest

-

cIAP1 degrader compound

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cIAP1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the cIAP1 degrader or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the cIAP1 signal to the loading control.

Protocol 2: Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with a cIAP1 degrader.[7][8]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add Annexin V-FITC and PI/7-AAD to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: In Vivo Ubiquitination Assay

This immunoprecipitation-based assay is used to detect the ubiquitination of cIAP1 in response to degrader treatment.[9]

Materials:

-

Treated and control cells

-

Lysis buffer for immunoprecipitation (IP) containing protease and deubiquitinase inhibitors (e.g., NEM)

-

Anti-cIAP1 antibody for IP

-

Protein A/G agarose (B213101) or magnetic beads

-

Anti-ubiquitin antibody for Western blotting

-

Wash buffer

Procedure:

-

Cell Lysis: Lyse the treated cells with IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-cIAP1 antibody to capture cIAP1 and its binding partners.

-

Bead Capture: Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cIAP1.

Protocol 4: In Vivo Efficacy in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a cIAP1 degrader in a mouse xenograft model.[10][11]

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line for tumor implantation

-

cIAP1 degrader and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the cIAP1 degrader or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

-

Efficacy Assessment: Monitor tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for analysis of cIAP1 degradation (by Western blot or immunohistochemistry) and downstream pathway modulation.

Conclusion

cIAP1 degraders represent a promising new frontier in targeted cancer therapy. By harnessing the cell's own protein disposal machinery, these molecules can achieve potent and sustained elimination of a key survival protein. The in-depth technical information provided in this guide, from the fundamental mechanism of action and signaling pathway modulation to detailed experimental protocols, is intended to equip researchers and drug development professionals with the knowledge necessary to advance the exploration and development of this innovative therapeutic modality. As our understanding of the intricacies of cIAP1 biology and the design of next-generation degraders continues to evolve, the therapeutic potential of targeting cIAP1 for degradation holds great promise for improving patient outcomes in a variety of malignancies.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. bio-rad.com [bio-rad.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Design of cIAP1-Recruiting PROTACs

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles underlying the design and evaluation of Proteolysis Targeting Chimeras (PROTACs) that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase.

Introduction: The PROTAC Concept and the Role of cIAP1

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in targeted therapy.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][3]

A PROTAC molecule consists of three key components:

-

A "warhead" ligand that binds to the target Protein of Interest (POI).[4]

-

An E3 ligase-recruiting ligand that engages a specific E3 ubiquitin ligase.[4]

-

A linker that chemically connects the two ligands.[4]

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, degrading multiple copies of the target protein.[1][2]

Why Recruit cIAP1?

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the IAP family and functions as a RING-domain E3 ubiquitin ligase.[5][6] It is a crucial regulator of cellular signaling, particularly in the NF-κB pathway, inflammation, and cell survival.[7][8] cIAP1 is often overexpressed in cancer cells, contributing to therapeutic resistance.[5]

Recruiting cIAP1 for targeted protein degradation offers a distinct advantage: many cIAP1-recruiting ligands (based on IAP antagonists) not only recruit the E3 ligase but also induce its auto-ubiquitination and subsequent degradation.[1][9] This "dual-knockdown" effect—degrading both the POI and cIAP1—can be a powerful anti-cancer strategy.[1] PROTACs that recruit IAP E3 ligases are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1]

Mechanism of Action

The mechanism of a cIAP1-recruiting PROTAC follows a catalytic cycle that leads to the selective degradation of a target protein.

Caption: The catalytic cycle of a cIAP1-recruiting PROTAC.

The process involves:

-

Binding: The PROTAC independently binds to the POI and the cIAP1 E3 ligase.

-

Ternary Complex Formation: The PROTAC bridges the POI and cIAP1 to form a key ternary complex. The stability and conformation of this complex are critical for degradation efficiency.[10]

-

Ubiquitination: Within the ternary complex, cIAP1 facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.

-

Recycling: The PROTAC is released and can engage another POI and E3 ligase molecule to repeat the cycle.[1]

Core Principles of PROTAC Design

The design of an effective cIAP1-recruiting PROTAC requires careful optimization of its three constituent parts.[4]

POI Ligand (The Warhead)

The warhead determines the PROTAC's target. Its selection is the first step in PROTAC design.

-

Binding Affinity: While a high-affinity binder can be a good starting point, it is not always a prerequisite for an effective PROTAC.[11] The overall efficacy is strongly influenced by the stability of the ternary complex, where cooperative protein-protein interactions can compensate for a weaker warhead affinity.[11][12]

-

Vector Selection: The point of attachment for the linker on the warhead is crucial. It must be a solvent-exposed part of the ligand that does not disrupt binding to the POI. An incorrect attachment point can abolish binding or prevent the formation of a productive ternary complex.

cIAP1 Ligand

The choice of E3 ligase ligand dictates which of the >600 human E3 ligases is hijacked. For cIAP1-PROTACs, ligands are typically derived from IAP antagonists.

-

SMAC Mimetics: These small molecules mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[5] They bind to the BIR3 domain of cIAP1, inducing a conformational change that promotes cIAP1's E3 ligase activity and subsequent auto-ubiquitination.[5][9][13] Derivatives of compounds like LCL161 are commonly used.[14]

-

Bestatin (B1682670) Derivatives: Methyl bestatin was an early ligand used to recruit cIAP1. It interacts with the cIAP1-BIR3 domain, promoting its degradation.[1][14] Newer, higher-affinity IAP antagonists have largely superseded bestatin for developing more efficient PROTACs.[1]

The Linker

The linker is not merely a passive connector; it is a critical determinant of PROTAC activity.[4][15] Its properties profoundly influence the formation and geometry of the ternary complex.

-

Length and Composition: The linker must be long enough to span the distance between the POI and cIAP1 without causing steric clashes, but not so long that it fails to induce effective proximity.[4] Common linker compositions include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl chains.[15]

-